REACTION_CXSMILES
|
O[C:2]1([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:11][CH2:10][CH2:9][C:8]2[N:7]=[C:6]([CH3:12])[CH:5]=[CH:4][C:3]1=2.C1(C)C=CC(S(O)(=O)=O)=CC=1.C1(C(C)C)C=CC=CC=1>[Pd].Cl>[C:13]1([C:2]2[CH:11]=[CH:10][CH:9]=[C:8]3[C:3]=2[CH:4]=[CH:5][C:6]([CH3:12])=[N:7]3)[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1
|
Name
|
5-hydroxy-5-phenyl-5,6,7,8-tetrahydroquinaldine
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Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
OC1(C=2C=CC(=NC2CCC1)C)C1=CC=CC=C1
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Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
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[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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was heated at its
|
Type
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TEMPERATURE
|
Details
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reflux temperature for 24 hours
|
Duration
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24 h
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Type
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FILTRATION
|
Details
|
The mixture was filtered hot
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
to provide a residue
|
Type
|
EXTRACTION
|
Details
|
This solution was extracted with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
The product was extracted into diethyl ether
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to provide a solid residue
|
Type
|
CUSTOM
|
Details
|
Recrystallization from methanol provided white crystals of 5-phenylquinaldine
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C1=C2C=CC(=NC2=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |